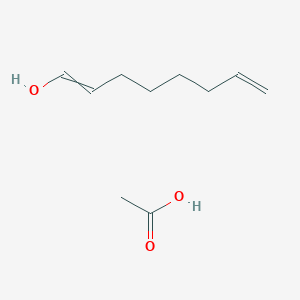

Acetic acid;octa-1,7-dien-1-ol

CAS No.: 141974-85-8

Cat. No.: VC16824283

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141974-85-8 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | acetic acid;octa-1,7-dien-1-ol |

| Standard InChI | InChI=1S/C8H14O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h2,7-9H,1,3-6H2;1H3,(H,3,4) |

| Standard InChI Key | DHMTXGAEABOUDJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)O.C=CCCCCC=CO |

Introduction

Molecular Structure and Nomenclature

Chemical Composition and IUPAC Conventions

Acetic acid;octa-1,7-dien-1-ol is formally a molecular complex or salt comprising acetic acid (C₂H₄O₂) and octa-1,7-dien-1-ol (C₈H₁₄O). The dienol component features conjugated double bonds at the 1 and 7 positions, though this configuration is chemically unusual due to the extended conjugation across an eight-carbon chain. A more plausible structural analog, 1,7-octadien-3-ol acetate (C₁₀H₁₆O₂), has been documented with a molecular weight of 168.24 g/mol and the IUPAC name 1,7-Octadien-3-yl acetate . This compound’s SMILES notation (CCCCCCC=CO.CC(=O)O) suggests a terminal double bond in the octenol moiety esterified with acetic acid .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₂ | |

| Molecular Weight | 168.24 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 5 |

Synthesis and Enantiomeric Resolution

Lipase-Catalyzed Asymmetric Acylation

The synthesis of dienol acetates often employs enzymatic methods to achieve chiral specificity. For (Z)-1,5-octadien-3-ol, lipase PS (from Burkholderia cepacia) and CHIRAZYME L-2 (from Candida antarctica) have been used to resolve racemic mixtures via kinetic resolution . In a typical procedure:

-

Racemic (Z)-1,5-octadien-3-ol is treated with vinyl acetate in the presence of lipase PS.

-

The enzyme selectively acylates the (R)-enantiomer, yielding (R)-1,5-octadien-3-yl acetate and leaving (S)-1,5-octadien-3-ol .

-

After 3 hours at room temperature, conversions of 37.8–49.0% are achieved, with enantiomeric excess (ee) values up to 89.2% for the (R)-acetate .

Challenges in 1,7-Diene Synthesis

Synthesizing the 1,7-diene motif presents steric and electronic hurdles due to the distal double bonds. No direct methods for octa-1,7-dien-1-ol synthesis are reported, but analogous routes for 1,5-dienes suggest potential strategies:

-

Oxidative Dehydrogenation: Transition-metal catalysts (e.g., Pd/C) could dehydrogenate saturated precursors.

-

Wittig Olefination: Sequential alkene formation using ylides at C1 and C7 positions.

Physicochemical and Spectroscopic Properties

Thermal Stability and Pyrolytic Behavior

While pyrolysis data for acetic acid;octa-1,7-dien-1-ol are unavailable, co-pyrolysis studies of similar esters (e.g., propyl linoleate) reveal decomposition pathways involving:

-

Decarboxylation: Loss of CO₂ from acetic acid at ~300°C.

-

Diels-Alder Cyclization: Intramolecular [4+2] cycloaddition of conjugated dienes, forming bicyclic ketones .

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

Applications and Biological Relevance

Flavor and Fragrance Industry

(Z)-1,5-Octadien-3-ol, a structural analog, is identified as a key aroma compound in Pacific oysters (Crassostrea gigas), imparting marine, metallic notes . Its acetate derivative enhances fruity esters in perfumery.

Analytical Challenges and Future Directions

Gaps in Characterization

-

No X-ray crystallography or high-resolution mass spectrometry (HRMS) data are available for acetic acid;octa-1,7-dien-1-ol.

-

Metabolic pathways and toxicity profiles require elucidation.

Opportunities in Catalysis

Developing enantioselective hydrogenation catalysts for 1,7-dienes could enable scalable production of chiral intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume